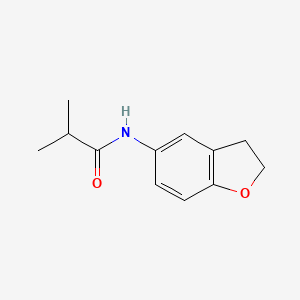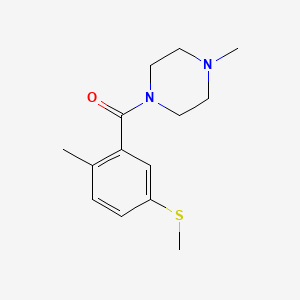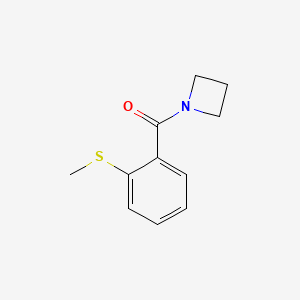
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mechanism of Action
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide selectively binds to BTK, preventing its activation and downstream signaling. This leads to a decrease in the survival and proliferation of cancer cells, and an increase in their apoptosis. This compound has also been shown to inhibit other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in a variety of cancer cell lines and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, while leaving normal cells relatively unaffected. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is its selectivity for BTK, which makes it a promising candidate for cancer treatment with fewer side effects. However, this compound is still in the early stages of clinical development, and its efficacy and safety in humans have not been fully established. In addition, the synthesis of this compound is complex and may pose challenges for large-scale production.
Future Directions
There are several potential future directions for research on N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide. One area of interest is the development of combination therapies that include this compound, as well as other targeted therapies or immunotherapies. Another potential direction is the investigation of this compound in other types of cancer, such as lymphoma or leukemia. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on cancer treatment.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide involves several steps, including the reaction of 2-furancarboxaldehyde with 2,3-dimethylphenylacetonitrile to form an intermediate compound. This intermediate is then reacted with methylmagnesium bromide to yield the final product, this compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer treatment. Research has shown that this compound inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells. By inhibiting BTK, this compound can prevent the proliferation of cancer cells and induce their death.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-8-14(12(11)2)15(17)16(3)10-13-7-5-9-18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBXAWUKDOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)





![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)
![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)
